7-(Tert-butoxycarbonyl)-2-oxa-7-azaspiro[4.4]nonane-9-carboxylic acid
Description
7-(Tert-butoxycarbonyl)-2-oxa-7-azaspiro[4.4]nonane-9-carboxylic acid is a spirocyclic compound featuring a bicyclic framework (spiro[4.4]nonane) with a Boc-protected amine and a carboxylic acid group. Its molecular formula is C₁₃H₂₁NO₅, and it is widely used in pharmaceutical synthesis as a building block for constrained peptides or enzyme inhibitors. The Boc group enhances solubility and stability during synthetic processes, while the carboxylic acid enables further functionalization .
Properties
IUPAC Name |
7-[(2-methylpropan-2-yl)oxycarbonyl]-2-oxa-7-azaspiro[4.4]nonane-9-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO5/c1-12(2,3)19-11(17)14-6-9(10(15)16)13(7-14)4-5-18-8-13/h9H,4-8H2,1-3H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGWCZFNRYUVTEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C2(C1)CCOC2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Antimicrobial Activity
Recent studies have indicated that derivatives of 7-(Tert-butoxycarbonyl)-2-oxa-7-azaspiro[4.4]nonane-9-carboxylic acid exhibit significant antimicrobial properties. For instance, a study published in MDPI demonstrated that compounds with similar structural features could enhance the efficacy of existing antibiotics against resistant bacterial strains, particularly those producing metallo-beta-lactamases (MBLs) . The introduction of this compound into antibiotic formulations has shown to reduce the minimum inhibitory concentration (MIC) needed for effective treatment.
Case Study: Synergistic Effects with Antibiotics
In a clinical study involving Pseudomonas aeruginosa, the combination of this compound with aztreonam resulted in a fourfold reduction in MIC at lower concentrations than previously required . This suggests that the compound not only enhances the potency of antibiotics but also may reduce potential toxicity associated with higher doses.
Polymer Chemistry
The unique spirocyclic structure of 7-(Tert-butoxycarbonyl)-2-oxa-7-azaspiro[4.4]nonane-9-carboxylic acid allows it to serve as a valuable monomer in polymer synthesis. Its ability to undergo various chemical reactions makes it suitable for creating novel polymers with specific properties tailored for applications in coatings, adhesives, and biomedical devices.
Case Study: Development of Biodegradable Polymers
Research has been conducted on incorporating this compound into biodegradable polymer matrices to enhance their mechanical properties while maintaining environmental sustainability. The incorporation of spirocyclic units has been shown to improve thermal stability and mechanical strength compared to traditional polymers .
Building Block for Complex Molecules
The compound serves as an essential building block in the synthesis of more complex organic molecules. Its functional groups allow for diverse chemical transformations, making it a versatile intermediate in organic synthesis.
Case Study: Synthesis of Novel Therapeutics
In synthetic pathways aimed at developing new therapeutic agents, 7-(Tert-butoxycarbonyl)-2-oxa-7-azaspiro[4.4]nonane-9-carboxylic acid has been utilized as a precursor for synthesizing compounds with potential anti-cancer properties. The ability to modify its structure through various reactions enables chemists to explore a wide range of biological activities .
Mechanism of Action
The mechanism by which 7-(Tert-butoxycarbonyl)-2-oxa-7-azaspiro[4.4]nonane-9-carboxylic acid exerts its effects depends on its specific application. In organic synthesis, the BOC group protects amines from unwanted reactions, while the spirocyclic structure can interact with various biological targets. The carboxylic acid group can participate in hydrogen bonding and other interactions, influencing the compound's behavior in biological systems.
Comparison with Similar Compounds
Structural Analogs with Spiro[4.4]nonane Frameworks
Key Observations :
Spirocyclic Compounds with Varied Ring Systems
Key Observations :
Bicyclic and Stereochemically Complex Analogs
Key Observations :
- The bicyclo[3.3.1]nonane system (CAS 1233323-61-9) imposes greater conformational rigidity compared to spiro systems, which may improve target selectivity in drug design .
Biological Activity
7-(Tert-butoxycarbonyl)-2-oxa-7-azaspiro[4.4]nonane-9-carboxylic acid (CAS Number: 1233323-61-9) is a synthetic compound that has garnered interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of 7-(Tert-butoxycarbonyl)-2-oxa-7-azaspiro[4.4]nonane-9-carboxylic acid is represented as follows:
This structure features a spirocyclic framework, which is significant for its biological interactions.
Antimicrobial Activity
Research has indicated that spirocyclic compounds often exhibit antimicrobial properties. A study focusing on similar compounds demonstrated that derivatives with spiro structures showed significant activity against various bacterial strains, suggesting that 7-(Tert-butoxycarbonyl)-2-oxa-7-azaspiro[4.4]nonane-9-carboxylic acid may also possess similar effects.
Anticancer Potential
The compound's potential as an anticancer agent has been investigated in several studies. For instance, compounds with structural similarities have been found to inhibit key enzymes involved in cancer cell proliferation. The mechanism often involves the modulation of metabolic pathways related to fatty acid synthesis, which is crucial in cancer metabolism.
The biological activity of 7-(Tert-butoxycarbonyl)-2-oxa-7-azaspiro[4.4]nonane-9-carboxylic acid can be attributed to several mechanisms:
- Enzyme Inhibition : It may act as an inhibitor of specific enzymes involved in metabolic pathways.
- Cell Cycle Arrest : Similar compounds have shown the ability to induce cell cycle arrest in cancer cells, leading to reduced proliferation.
- Reactive Oxygen Species (ROS) Modulation : Some studies suggest that spirocyclic compounds can influence oxidative stress within cells, potentially leading to apoptosis in cancer cells.
Case Studies
Research Findings
Recent findings highlight the compound's potential therapeutic applications:
- In vitro Studies : Laboratory studies have shown that the compound can inhibit the growth of various cancer cell lines by targeting metabolic pathways.
- In vivo Models : Preliminary animal studies suggest that it may reduce tumor size and enhance survival rates when combined with other chemotherapeutic agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
